2-Chloro-5-(indolin-1-ylsulfonyl)aniline
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Overview
Description
2-Chloro-5-(indolin-1-ylsulfonyl)aniline is a complex organic compound that features a chloro-substituted aniline group linked to a sulfonylated indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(indolin-1-ylsulfonyl)aniline typically involves multiple steps. One common method includes the sulfonylation of 2,3-dihydro-1H-indole followed by a substitution reaction with 2-chloroaniline. The reaction conditions often require the use of strong acids or bases, and the process may be facilitated by catalysts to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation and substitution reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(indolin-1-ylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-5-(indolin-1-ylsulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(indolin-1-ylsulfonyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the indoline moiety can enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl ethyl ether
- 2-Chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl methyl ether
Uniqueness
Compared to similar compounds, 2-Chloro-5-(indolin-1-ylsulfonyl)aniline is unique due to its specific substitution pattern and the presence of both chloro and sulfonyl groups. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-5-(2,3-dihydroindol-1-ylsulfonyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-12-6-5-11(9-13(12)16)20(18,19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMHLVSIRFWFMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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